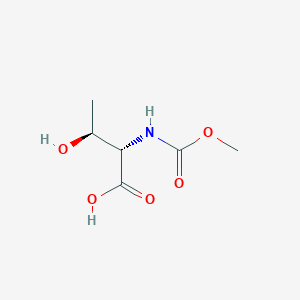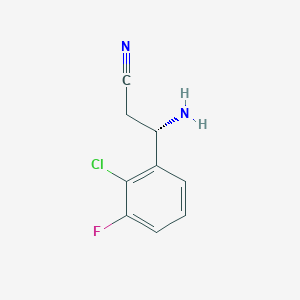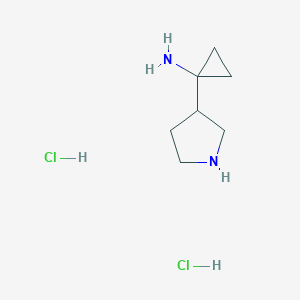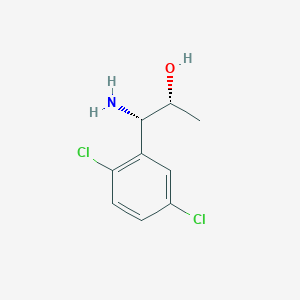
(Methoxycarbonyl)-L-allothreonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxycarbonyl)-L-allothreonine is an amino acid derivative with a methoxycarbonyl group attached to the L-allothreonine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonyl)-L-allothreonine typically involves the introduction of a methoxycarbonyl group into the L-allothreonine structure. This can be achieved through various synthetic routes, including esterification and acylation reactions. One common method involves the use of dimethyl carbonate as a reagent under basic conditions to introduce the methoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient processes. The use of readily available starting materials and scalable reaction conditions is crucial for industrial applications. For example, the use of dimethyl terephthalate as a starting material has been demonstrated to be effective in producing methoxycarbonyl derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(Methoxycarbonyl)-L-allothreonine can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxycarbonyl group can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(Methoxycarbonyl)-L-allothreonine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of (Methoxycarbonyl)-L-allothreonine involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(Methoxycarbonyl)-L-threonine: Similar structure but with a different stereochemistry.
(Methoxycarbonyl)-L-serine: Similar structure but with a hydroxyl group instead of a methoxycarbonyl group.
(Methoxycarbonyl)-L-valine: Similar structure but with a different side chain.
Uniqueness
(Methoxycarbonyl)-L-allothreonine is unique due to its specific stereochemistry and the presence of the methoxycarbonyl group.
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10)/t3-,4-/m0/s1 |
InChI Key |
QEIFWXUIJHFGPI-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B15236712.png)




![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)

![(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236768.png)

![4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15236777.png)
![(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236782.png)
